molecular formula C15H15BrN2O2 B14035749 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea

Cat. No.: B14035749
M. Wt: 335.20 g/mol
InChI Key: WDBQIIFUWHLZLM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea is an organic compound with a complex structure that includes a bromophenyl group, a hydroxyethyl group, and a phenylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea typically involves the reaction of 4-bromophenyl isocyanate with 2-hydroxyethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(2-hydroxyethyl)-1-phenylurea
  • 3-(4-Fluorophenyl)-1-(2-hydroxyethyl)-1-phenylurea
  • 3-(4-Methylphenyl)-1-(2-hydroxyethyl)-1-phenylurea

Uniqueness

3-(4-Bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C15H15BrN2O2

Molecular Weight

335.20 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(2-hydroxyethyl)-1-phenylurea

InChI

InChI=1S/C15H15BrN2O2/c16-12-6-8-13(9-7-12)17-15(20)18(10-11-19)14-4-2-1-3-5-14/h1-9,19H,10-11H2,(H,17,20)

InChI Key

WDBQIIFUWHLZLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CCO)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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